Maoto

Description

Structure

3D Structure

Properties

CAS No. |

96554-86-8 |

|---|---|

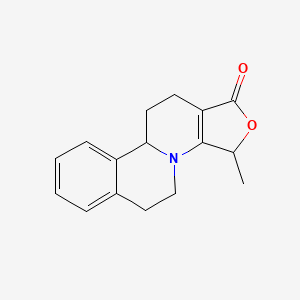

Molecular Formula |

C16H17NO2 |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

12-methyl-13-oxa-10-azatetracyclo[8.7.0.02,7.011,15]heptadeca-2,4,6,11(15)-tetraen-14-one |

InChI |

InChI=1S/C16H17NO2/c1-10-15-13(16(18)19-10)6-7-14-12-5-3-2-4-11(12)8-9-17(14)15/h2-5,10,14H,6-9H2,1H3 |

InChI Key |

DVDVRSQNQHHPIV-UHFFFAOYSA-N |

SMILES |

CC1C2=C(CCC3N2CCC4=CC=CC=C34)C(=O)O1 |

Canonical SMILES |

CC1C2=C(CCC3N2CCC4=CC=CC=C34)C(=O)O1 |

Synonyms |

15 alpha-methyl-8-aza-16-oxagona-1,3,5(10),13-tetraen-17-one 15-methyl-8-aza-16-oxagona-1,3,5(10),13-tetraen-17-one MAOTO |

Origin of Product |

United States |

Foundational & Exploratory

Maoto: A Technical Guide to its Active Components and Pharmacological Effects for Researchers and Drug Development Professionals

Introduction

Maoto, a traditional Japanese Kampo medicine also known as Mahuang Tang in Chinese medicine, has a long history of use for treating the early stages of febrile illnesses, particularly upper respiratory tract infections like influenza.[1] Comprising four crude drugs—Ephedrae Herba, Cinnamomi Cortex, Armeniacae Semen, and Glycyrrhizae Radix—this compound is recognized for its potent antiviral, anti-inflammatory, and antipyretic properties.[1][2] This technical guide provides an in-depth analysis of the active components of this compound, its multifaceted pharmacological effects, and the experimental methodologies used to elucidate its mechanisms of action, offering a valuable resource for researchers and professionals in drug development.

Active Components of this compound

This compound's therapeutic effects are attributed to a complex interplay of various chemical constituents derived from its four herbal components. Mass spectrometric analysis has identified a substantial number of compounds in this compound extract, with many more metabolites being detected in plasma after administration, highlighting the body's metabolic transformation of the initial constituents.[2][3] The primary active compounds that have been identified and are associated with its pharmacological activities are summarized below.[1]

| Herbal Component | Key Active Compounds | Known Pharmacological Contribution |

| Ephedrae Herba (Ma Huang) | Ephedrine, Pseudoephedrine, Methylephedrine | Sympathomimetic, bronchodilator, anti-inflammatory, antiviral |

| Cinnamomi Cortex (Keihi) | Cinnamic acid, Cinnamaldehyde | Antiviral, anti-inflammatory, enhances ephedrine absorption |

| Armeniacae Semen (Kyounin) | Amygdalin, Prunasin | Antitussive, anti-inflammatory |

| Glycyrrhizae Radix (Kanzo) | Glycyrrhizin, Liquiritigenin, Isoliquiritigenin | Anti-inflammatory, antiviral, immunomodulatory |

Pharmacological Effects of this compound

This compound exerts its therapeutic effects through a multi-target approach, primarily demonstrating antiviral, anti-inflammatory, and antipyretic activities.

Antiviral Effects

Clinical and experimental studies have confirmed this compound's efficacy against influenza viruses, including subtypes A/H1N1, A/H3N2, and B.[4][5] Its antiviral mechanisms are multifaceted, targeting the early stages of viral infection.

-

Inhibition of Viral Uncoating: A primary antiviral mechanism of this compound is the inhibition of the uncoating process of the influenza virus.[4] It achieves this by inhibiting the vacuolar-type H+-ATPase (V-ATPase), a proton pump in the endosomal membrane.[1][4] This action raises the pH within the endosome, preventing the acidic environment necessary for the virus to release its genetic material into the host cell's cytoplasm.[1][4][5]

-

Inhibition of Viral Entry: this compound and its components, particularly from Ephedra Herb and Cinnamon Bark, can also interfere with the binding of the virus to host cells.[4][6] It is suggested that this compound can bind to the viral hemagglutinin, blocking its interaction with the host cell's sialic acid receptors.[6]

-

Inhibition of Viral Replication: After viral entry, this compound may also inhibit viral transcription and replication within the nucleus by binding to the polymerase of the viral ribonucleoproteins (vRNPs).[6]

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by modulating the host's immune response to infection.

-

Cytokine Modulation: In response to viral infection mimics like polyI:C, this compound has been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[2][3][7] Concurrently, it increases the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2][3][7]

-

Modulation of Eicosanoid Pathways: this compound can decrease inflammatory prostaglandins and leukotrienes, which are key mediators of inflammation.[3] This suggests that this compound influences the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[3]

-

Role of β-Adrenergic Receptors: The anti-inflammatory effects of this compound appear to be mediated, at least in part, through the activation of β-adrenergic receptors.[7] This suggests an indirect action on inflammatory cells, possibly through the sympathetic nervous system.[7] Studies have shown that the inhibitory effect of this compound on TNF-α production is partially canceled by a β-adrenergic receptor antagonist.[7]

Antipyretic Effects

Fever is a common symptom of infections, driven by the production of prostaglandins, particularly prostaglandin E2 (PGE2), in the hypothalamus, which elevates the body's temperature set-point.[8][9][10] Antipyretic drugs typically function by inhibiting the cyclooxygenase (COX) enzyme, thereby reducing PGE2 synthesis.[8][9][10] this compound's ability to reduce inflammatory prostaglandins suggests that its antipyretic effect is likely mediated through the inhibition of the COX pathway, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[3][8]

Experimental Protocols

The pharmacological effects of this compound have been investigated through various in vitro and in vivo experimental models.

In Vitro Antiviral Activity Assay

-

Objective: To determine the effect of this compound on influenza virus replication in cultured cells.

-

Cell Lines: A549 (human lung adenocarcinoma), Madin-Darby canine kidney (MDCK), HeLa, and mouse embryonic fibroblast (MEF) cells are commonly used.[5]

-

Virus Strains: Influenza A/Puerto Rico/8/34 (PR8), A/H1N1(2009 pdm), A/H3N2, and Influenza B strains.[4][5]

-

Methodology:

-

Cell Culture and Infection: Cells are cultured to confluence in appropriate media. The cells are then infected with the influenza virus at a specific multiplicity of infection (MOI), for instance, an MOI of 1.[4][5]

-

This compound Treatment: Following infection, the cells are cultured in media containing various concentrations of this compound extract (e.g., 0 to 1,000 µg/ml) or a vehicle control.[5]

-

Analysis of Viral Replication:

-

Plaque Assay: After a 24-hour incubation, the culture supernatants are collected to determine the infectious virus titer using a plaque assay on MDCK cells.[5]

-

Western Blot: Cell lysates are collected and subjected to western blot analysis to detect intracellular viral proteins such as M2 and nucleoprotein (NP).[4]

-

Real-Time PCR: Total RNA is extracted from the cells at various time points (e.g., 0-6 hours post-infection) to quantify the levels of viral RNA segments (e.g., NS and PA) using real-time PCR.[4]

-

-

Endosomal pH Measurement: To assess the effect on endosomal acidification, infected cells treated with this compound are loaded with a pH-sensitive fluorescent dye, and the fluorescence is measured using confocal microscopy or flow cytometry.[4][5]

-

In Vivo Anti-inflammatory Activity Assay

-

Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of systemic inflammation.

-

Animal Model: Male C57BL/6J mice are often used. Acute systemic inflammation is induced by an intraperitoneal injection of polyinosinic:polycytidylic acid (polyI:C), a synthetic analog of double-stranded RNA that activates Toll-like receptor 3 (TLR3).[2][7]

-

Methodology:

-

Drug Administration: this compound extract (e.g., 2 g/kg) is administered orally to the mice.[2]

-

Induction of Inflammation: PolyI:C (e.g., 6 mg/kg) is injected intraperitoneally in conjunction with this compound administration.[7]

-

Sample Collection: Blood is collected from the mice at a specific time point after polyI:C injection (e.g., 2 hours).[7]

-

Cytokine Measurement: Plasma is separated from the blood, and the concentrations of various cytokines (e.g., TNF-α, IL-1β, IL-10) are measured using an enzyme-linked immunosorbent assay (ELISA).[7]

-

Behavioral Analysis: To assess malaise, locomotor activity and body weight are monitored.[2]

-

Conclusion and Future Directions

This compound is a potent herbal formulation with well-defined antiviral, anti-inflammatory, and antipyretic properties. Its mechanisms of action are multifaceted, involving the inhibition of viral entry and replication, as well as the modulation of host immune responses through cytokine regulation and interaction with the adrenergic system. The synergistic effects of its multiple active components contribute to its overall therapeutic efficacy.

For drug development professionals, this compound presents a compelling case for the investigation of multi-target therapies for infectious diseases. Further research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To better understand the absorption, distribution, metabolism, and excretion of this compound's active components and their metabolites.

-

Synergistic Interactions: Elucidating the synergistic or antagonistic interactions between the various compounds within this compound.

-

Clinical Trials: Conducting well-designed, randomized controlled trials to further validate the efficacy and safety of this compound in larger patient populations.

By leveraging modern analytical techniques and pharmacological assays, the complex mechanisms of traditional medicines like this compound can be deconstructed, providing a rich source of novel therapeutic strategies and lead compounds for the development of future anti-infective and anti-inflammatory drugs.

References

- 1. Mao-to - Wikipedia [en.wikipedia.org]

- 2. Deconstructing the traditional Japanese medicine “Kampo”: compounds, metabolites and pharmacological profile of this compound, a remedy for flu-like symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deconstructing the traditional Japanese medicine "Kampo": compounds, metabolites and pharmacological profile of this compound, a remedy for flu-like symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Traditional Japanese Herbal Medicine, Inhibits Uncoating of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a traditional Japanese medicine, controls acute systemic inflammation induced by polyI:C administration through noradrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antipyretic - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. scholars.northwestern.edu [scholars.northwestern.edu]

Maoto's Multifaceted Mechanism of Action in the Treatment of Influenza: A Technical Guide

Executive Summary: Maoto, a traditional Japanese Kampo medicine, has demonstrated significant clinical and virological efficacy against seasonal influenza. Its therapeutic effects are not attributed to a single mode of action but rather a synergistic combination of direct antiviral activities and potent immunomodulatory responses. This document provides an in-depth analysis of this compound's mechanisms, focusing on its ability to inhibit viral entry and replication, and its influence on host signaling pathways critical to the inflammatory response. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and core mechanisms are visualized through signaling pathway diagrams for researchers, scientists, and drug development professionals.

Direct Antiviral Mechanisms

This compound exerts direct effects on the influenza virus, targeting critical stages of its lifecycle, including attachment, entry, uncoating, and replication. These actions are primarily attributed to components found in Ephedra Herb and Cinnamon Bark.[1][2][3]

Inhibition of Viral Entry and Uncoating

A primary mechanism of this compound is the disruption of the early stages of viral infection, specifically the uncoating process within the host cell's endosomes.[1][4]

-

Inhibition of Endosomal Acidification: After the influenza virus enters the host cell via endocytosis, a drop in pH within the endosome is crucial for the virus to uncoat and release its genetic material into the cytoplasm.[1][5] this compound has been shown to inhibit the vacuolar-type H+ ATPase (V-ATPase), a proton pump responsible for acidifying the endosome.[1][4] By preventing this acidification, this compound effectively traps the virus particles within the endosomes, inhibiting the progression of the infection.[1][4][5]

-

Binding to Hemagglutinin (HA): Further studies indicate that this compound and its active components, particularly from Ephedra Herba and Cinnamomi Cortex, can directly bind to the viral hemagglutinin (HA) spike protein.[2][3][6] This interaction can block the virus's attachment to host cell receptors (sialic acid), preventing infection from the outset.[7] This effect has been observed across various strains, including influenza A(H1N1), A(H3N2), and B viruses.[2]

Table 1: In Vitro Antiviral Efficacy of this compound Against Influenza A (PR8 strain)

| Treatment | Concentration (µg/mL) | Virus Titer (log10 TCID50/mL) | Reference |

|---|---|---|---|

| Control (No Drug) | - | 6.54 | [1] |

| This compound | 200 | 4.80 | [1] |

| 400 | 3.30 | [1] | |

| 800 | 1.30 | [1] | |

| Oseltamivir | 0.1 | 1.80 | [8] |

| Amantadine | 1 | 1.30 | [1] |

Data from studies on A549 cells infected with influenza A/PR/8/34 for 24 hours.

Inhibition of Viral Replication

Beyond blocking entry, this compound also interferes with the viral replication machinery inside the host cell nucleus.

-

Inhibition of Polymerase Acidic (PA) Protein: After being internalized along with the virus, this compound components can bind to the cap-dependent endonuclease, also known as the polymerase acidic (PA) protein.[2][3] The PA protein is a critical component of the viral RNA polymerase complex, essential for viral transcription and replication.[1][2] By inhibiting its nuclease activity, this compound effectively halts the synthesis of new viral RNA.[2][6]

Immunomodulatory Mechanisms

This compound's efficacy is also strongly linked to its ability to modulate the host's immune response, preventing the excessive inflammation that often causes severe symptoms and tissue damage in influenza infections.[9]

Regulation of Host Signaling Pathways

Influenza virus infection triggers several intracellular signaling cascades, including Toll-like receptor (TLR), NF-κB, and MAPK pathways, which lead to the production of pro-inflammatory cytokines.[10][11] Active components in this compound, such as ephedrine alkaloids, have been shown to regulate these pathways.[11]

-

TLR/NF-κB Pathway: Studies show that ephedrine alkaloids from this compound can significantly inhibit the mRNA expression of key genes in the TLR3, TLR4, and TLR7 signaling pathways, including MyD88 and NF-κB p65.[11] This leads to a downstream reduction in pro-inflammatory cytokines like TNF-α.[11]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways (including ERK, JNK, and p38) are also activated during influenza infection and play a role in viral replication and the inflammatory response.[12][13] Evidence suggests that some herbal components can hamper influenza replication through the inhibition of the MAPK/ERK pathway.[12]

Modulation of Cytokine and Lipid Mediator Profiles

By regulating signaling pathways, this compound alters the balance of immune mediators.

-

Cytokine Regulation: In vitro experiments have demonstrated that ephedrine alkaloids (LMEP, LEP, DPEP) significantly down-regulate the secretion of TNF-α while up-regulating the production of antiviral IFN-β in virus-infected cells.[11]

-

Lipid Mediator Profile: In animal models, this compound administration altered the profile of lipid mediators derived from ω-6 and ω-3 fatty acids, helping to restore a normal inflammatory state and ameliorate symptoms.[9] It also up-regulated the expression of genes related to macrophages and T-cells, suggesting an enhancement of the adaptive immune response.[9]

Table 2: Effect of Ephedra Alkaloids on Gene Expression in Influenza-Infected MDCK Cells

| Gene | Treatment Group (Alkaloid) | Fold Change vs. Infected Control | Significance | Reference |

|---|---|---|---|---|

| TLR7 | LMEP, LEP, DPEP | Significantly Reduced | p < 0.01 or p < 0.05 | [11] |

| NF-κB p65 | LMEP, LEP, DPEP | Significantly Reduced | p < 0.01 or p < 0.05 | [11] |

| MyD88 | LEP, DPEP | Significantly Reduced | p < 0.01 or p < 0.05 | [11] |

| IFN-β | LMEP, LEP, DPEP (High/Med dose) | Significantly Increased | p < 0.01 | [11] |

LMEP: L-methylephedrin; LEP: L-ephedrine; DPEP: D-pseudoephedrine. Data reflects mRNA expression levels after 24 and 48 hours of treatment.

Key Experimental Methodologies

The mechanisms described above have been elucidated through a variety of in vitro and in vivo experimental models.

In Vitro Antiviral Assays

-

Objective: To determine the direct effect of this compound on influenza virus propagation in a controlled cell culture system.

-

Cell Lines: Madin-Darby canine kidney (MDCK) cells or human lung adenocarcinoma (A549) cells are commonly used as they are susceptible to influenza virus infection.[1][8]

-

Virus Strains: Influenza A/Puerto Rico/8/34 (H1N1) is a frequently used laboratory-adapted strain.[1][8] Other seasonal strains like A/H3N2 and Influenza B are also used to test the breadth of activity.[1]

-

Protocol:

-

Cells are cultured to form a confluent monolayer in 96-well or larger plates.

-

The cells are then infected with a known multiplicity of infection (MOI) of the influenza virus.

-

Immediately after infection, the cells are treated with various concentrations of this compound extract or a control drug (e.g., oseltamivir).

-

After a 24-48 hour incubation period, the culture supernatant is collected.

-

The concentration of infectious virus particles in the supernatant is quantified using the 50% Tissue Culture Infectious Dose (TCID50) assay.

-

Cell viability is often assessed in parallel using an MTT or similar assay to rule out cytotoxicity.[8]

-

Endosomal Acidification Assay

-

Objective: To measure this compound's effect on the pH of endosomes.

-

Methodology: Acridine orange (AO) staining is a common method. AO is a fluorescent dye that emits red fluorescence in acidic compartments (like late endosomes/lysosomes) and green fluorescence in the cytoplasm and nucleus.

-

Protocol:

-

A549 cells are treated with this compound or a control (e.g., bafilomycin A1, a known V-ATPase inhibitor) for a set period.

-

The cells are then stained with Acridine Orange.

-

The fluorescence is observed and quantified using a fluorescence microscope or flow cytometry.

-

A decrease in red fluorescence in this compound-treated cells indicates an increase in endosomal pH (inhibition of acidification).[1]

-

Gene Expression Analysis

-

Objective: To quantify the effect of this compound on the expression of host genes involved in the immune response.

-

Methodology: Quantitative real-time reverse transcription PCR (qRT-PCR).

-

Protocol:

-

MDCK or other relevant cells are infected with influenza virus and treated with this compound components (e.g., ephedrine alkaloids).

-

After 24 or 48 hours, total RNA is extracted from the cells.

-

The RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR is performed using specific primers for target genes (e.g., TLR7, NF-κB, MyD88, IFN-β) and a housekeeping gene for normalization.

-

The relative change in gene expression is calculated using the ΔΔCt method.[11]

-

References

- 1. This compound, a Traditional Japanese Herbal Medicine, Inhibits Uncoating of Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple antiviral mechanisms of Ephedrae Herba and Cinnamomi Cortex against influenza: inhibition of entry and replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a Traditional Japanese Herbal Medicine, Inhibits Uncoating of Influenza Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-a-traditional-japanese-herbal-medicine-inhibits-uncoating-of-influenza-virus - Ask this paper | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Alleviative Effects of a Kampo (a Japanese Herbal) Medicine “this compound (Ma-Huang-Tang)” on the Early Phase of Influenza Virus Infection and Its Possible Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of this compound (ma-huang-tang) on host lipid mediator and transcriptome signature in influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Screening of Antiviral Components of Ma Huang Tang and Investigation on the Ephedra Alkaloids Efficacy on Influenza Virus Type A [frontiersin.org]

- 12. Regulation of Host Immune Responses against Influenza A Virus Infection by Mitogen-Activated Protein Kinases (MAPKs) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

A Technical Guide to the Anti-inflammatory Properties of Maoto Herbal Formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoto, a traditional Japanese Kampo medicine, has a long history of use for inflammatory conditions, particularly those associated with upper respiratory tract infections. This technical guide provides an in-depth analysis of the anti-inflammatory properties of the this compound herbal formula, focusing on its mechanisms of action, quantitative effects on inflammatory mediators, and the experimental protocols used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound and its constituent herbs: Ephedrae Herba, Armeniacae Semen, Cinnamomi Cortex, and Glycyrrhizae Radix.

Introduction

This compound is a standardized herbal formula with a rich history in traditional medicine for treating acute febrile illnesses. Modern pharmacological research is increasingly validating its traditional applications, with a particular focus on its immunomodulatory and anti-inflammatory effects. This guide synthesizes the current scientific understanding of how this compound mitigates inflammatory responses, providing a foundation for further research and potential drug development.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting key pathways in the inflammatory cascade. The primary mechanisms identified include the modulation of cytokine production, regulation of the arachidonic acid cascade, and interaction with the adrenergic signaling pathway.

Modulation of Cytokine Production

This compound has been shown to significantly alter the production of both pro-inflammatory and anti-inflammatory cytokines. In preclinical models of acute inflammation, this compound administration leads to a decrease in key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), while simultaneously increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10)[1][2].

Regulation of the Arachidonic Acid Cascade

The formula also influences the metabolic pathways of arachidonic acid, a key precursor for pro-inflammatory mediators like prostaglandins and leukotrienes. Evidence suggests that this compound can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the synthesis of these inflammatory molecules.

Interaction with Adrenergic Signaling

A significant aspect of this compound's anti-inflammatory action appears to be mediated through the adrenergic system. Studies indicate that the anti-inflammatory effects of this compound can be partially counteracted by β-adrenergic receptor antagonists, suggesting that the formula may exert some of its effects by activating β-adrenergic receptors[1][2][3].

Quantitative Data on Inflammatory Markers

The following tables summarize the quantitative effects of this compound on key inflammatory mediators as reported in preclinical studies.

Table 1: Effect of this compound on Cytokine Levels in a PolyI:C-Induced Inflammation Model

| Cytokine | Animal Model | This compound Dosage | Route of Administration | Change in Cytokine Level | Reference |

| TNF-α | Mouse | 2 g/kg | Oral | Significantly decreased | [1][2][3] |

| IL-10 | Mouse | 2 g/kg | Oral | Significantly increased | [1][2][3] |

Note: Further quantitative data on the modulation of prostaglandins and leukotrienes by this compound is an active area of research.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research.

PolyI:C-Induced Acute Inflammation Model

This model is widely used to mimic the inflammatory response to viral infections.

-

Animal Model: Male C57BL/6J mice.

-

Induction of Inflammation: A single intraperitoneal injection of Polyinosinic:polycytidylic acid (PolyI:C) at a dose of 6 mg/kg.

-

This compound Administration: this compound extract is administered orally at a dose of 2 g/kg.

-

Sample Collection: Blood is collected 2 hours after PolyI:C injection for the analysis of plasma cytokines.

-

Analysis: Cytokine levels (e.g., TNF-α, IL-10) are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is used to simulate the inflammatory response to bacterial infections. While specific quantitative data for this compound in this model is still emerging, a general protocol is provided below.

-

Animal Model: Male BALB/c mice.

-

Induction of Inflammation: A single intraperitoneal injection of Lipopolysaccharide (LPS) from E. coli.

-

This compound Administration: Oral administration of this compound extract at varying doses.

-

Sample Collection: Blood and tissue samples are collected at different time points post-LPS injection.

-

Analysis: Measurement of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), prostaglandins (PGE2), and leukotrienes (LTB4) in plasma and tissue homogenates using ELISA or other immunoassays.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the anti-inflammatory action of this compound.

References

- 1. This compound, a traditional Japanese medicine, controls acute systemic inflammation induced by polyI:C administration through noradrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [논문]this compound, a traditional Japanese medicine, controls acute systemic inflammation induced by polyI:C administration through noradrenergic function [scienceon.kisti.re.kr]

- 3. researchgate.net [researchgate.net]

In-depth Technical Guide to Identifying Bioactive Compounds in Maoto Extract

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoto, a traditional Japanese Kampo and Chinese herbal medicine, has a long history of use in treating febrile illnesses, particularly those associated with viral infections like influenza. Comprising four key botanicals—Ephedra Herba (Ma-huang), Armeniacae Semen (An-zu), Cinnamomi Cortex (Gui-zhi), and Glycyrrhizae Radix (Gan-cao)—its therapeutic efficacy is attributed to a complex interplay of bioactive compounds. This technical guide provides a comprehensive overview of the key bioactive constituents within this compound extract, their mechanisms of action, and detailed experimental protocols for their identification, quantification, and biological characterization. The information presented herein is intended to support further research and development of this compound-derived compounds as potential therapeutic agents.

Bioactive Compounds in this compound Extract

The pharmacological effects of this compound are a result of the synergistic actions of numerous compounds from its constituent herbs. The primary classes of bioactive molecules include alkaloids, phenylpropanoids, terpenoids, and flavonoids.

Data Presentation: Quantitative Analysis of Key Bioactive Compounds

The following table summarizes the reported concentrations of major bioactive compounds identified in this compound extract and its constituent herbs. It is important to note that the exact concentrations can vary depending on the source of the raw herbs, preparation methods, and standardization procedures.

| Compound | Plant Source | Reported Concentration Range in this compound or Constituent Herb | Primary Bioactivity |

| Ephedrine | Ephedra Herba | 1-4% of total alkaloids in dried Herba Ephedra[1] | Sympathomimetic, Decongestant, Anti-inflammatory |

| Pseudoephedrine | Ephedra Herba | 1-4% of total alkaloids in dried Herba Ephedra[1] | Sympathomimetic, Decongestant |

| Cinnamaldehyde | Cinnamomi Cortex | 57.73%–91.79% of essential oil[2] | Anti-inflammatory, Antiviral, Antimicrobial |

| Cinnamic Acid | Cinnamomi Cortex | Variable, found in cinnamon twig wood[2] | Anti-inflammatory, Neuroprotective |

| Glycyrrhizic Acid | Glycyrrhizae Radix | - | Anti-inflammatory, Antiviral |

| Amygdalin | Armeniacae Semen | - | Antitussive, Expectorant |

| Prunasin | Armeniacae Semen | - | Antitussive |

Experimental Protocols

Preparation of Standardized this compound Extract

A standardized protocol for the preparation of this compound extract is crucial for reproducible research findings.

Materials:

-

Dried Ephedra Herba, Armeniacae Semen, Cinnamomi Cortex, and Glycyrrhizae Radix in a 5:4:4:1.5 ratio.

-

Deionized water

-

Lyophilizer

Procedure:

-

Combine the dried herbs in the specified ratio.

-

Add deionized water at a 1:10 (w/v) ratio.

-

Bring the mixture to a boil and then simmer for 60 minutes.

-

Filter the decoction through cheesecloth to remove the solid herbal material.

-

Centrifuge the filtrate at 5000 x g for 15 minutes to remove any remaining fine particles.

-

Collect the supernatant and freeze-dry using a lyophilizer to obtain a powdered extract.

-

Store the lyophilized powder in a desiccator at -20°C.

Quantification of Bioactive Compounds by High-Performance Liquid Chromatography (HPLC)

2.2.1. Analysis of Ephedrine Alkaloids

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (pH 3.0)

-

Ephedrine and pseudoephedrine standards

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and phosphate buffer.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

Sample Preparation:

-

Accurately weigh 100 mg of the lyophilized this compound extract.

-

Dissolve in 10 mL of 70% methanol.

-

Sonicate for 30 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.

2.2.2. Analysis of Cinnamaldehyde and Cinnamic Acid

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Reagents:

-

Methanol (HPLC grade)

-

Water with 0.1% formic acid (HPLC grade)

-

Cinnamaldehyde and cinnamic acid standards

Chromatographic Conditions:

-

Mobile Phase: A gradient of methanol and 0.1% formic acid in water.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Follow the same procedure as for ephedrine alkaloids.

2.2.3. Analysis of Glycyrrhizic Acid

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Reagents:

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (pH 2.5)

-

Glycyrrhizic acid standard

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and phosphate buffer (45:55, v/v)[3].

-

Flow Rate: 1.0 mL/min[3]

-

Column Temperature: 40°C

-

Detection Wavelength: 256 nm[3]

-

Injection Volume: 20 µL[3]

Sample Preparation:

-

Follow the same procedure as for ephedrine alkaloids.

Biological Activity Assays

2.3.1. Influenza Hemagglutination Inhibition (HAI) Assay

This assay determines the ability of this compound extract to inhibit the agglutination of red blood cells by the influenza virus, indicating interference with viral attachment to host cells.

Materials:

-

Influenza virus stock (e.g., A/PR/8/34 H1N1)

-

0.5% suspension of turkey or chicken red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

96-well V-bottom microtiter plates

Procedure:

-

Serially dilute the this compound extract in PBS in a 96-well plate (25 µL/well).

-

Add 4 hemagglutination units (HAU) of the influenza virus to each well (25 µL).

-

Incubate at room temperature for 30 minutes.

-

Add 50 µL of the 0.5% RBC suspension to each well.

-

Incubate at room temperature for 30-45 minutes.

-

The HAI titer is the reciprocal of the highest dilution of the extract that completely inhibits hemagglutination.[4]

2.3.2. V-ATPase Activity Assay

This assay measures the inhibition of the vacuolar-type H+-ATPase (V-ATPase), a key enzyme for endosomal acidification required for viral uncoating.

Materials:

-

Purified V-ATPase enzyme

-

ATP

-

Assay buffer (e.g., MES-Tris buffer)

-

Malachite green reagent for phosphate detection

Procedure:

-

Pre-incubate the purified V-ATPase with varying concentrations of this compound extract.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period.

-

Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent.

-

A decrease in phosphate production indicates V-ATPase inhibition.

2.3.3. NF-κB Luciferase Reporter Gene Assay

This assay quantifies the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Lipofectamine 2000 (or other transfection reagent)

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, pre-treat the cells with various concentrations of this compound extract for 1 hour.

-

Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway.

-

After 6-8 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. A decrease in normalized luciferase activity indicates inhibition of the NF-κB pathway.

2.3.4. Measurement of Pro-inflammatory Cytokines (IL-6 and TNF-α) by ELISA

Materials:

-

RAW 264.7 macrophages (or other suitable immune cells)

-

LPS

-

ELISA kits for IL-6 and TNF-α

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound extract for 1 hour.

-

Stimulate the cells with LPS for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of IL-6 and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[5][6]

Signaling Pathways and Mechanisms of Action

Antiviral Signaling Pathway

The antiviral activity of this compound extract, particularly against the influenza virus, is multifaceted. One of the primary mechanisms involves the inhibition of viral entry and uncoating.

Caption: Antiviral mechanism of this compound extract against influenza virus.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are largely mediated by the inhibition of the NF-κB signaling pathway. Cinnamaldehyde, a major component, has been shown to play a significant role in this process.

Caption: Anti-inflammatory mechanism of cinnamaldehyde from this compound via NF-κB pathway inhibition.

Experimental Workflow for Bioactive Compound Identification

The identification of bioactive compounds from a complex herbal mixture like this compound extract requires a systematic approach combining chemical separation with biological activity screening.

Caption: Experimental workflow for identifying bioactive compounds in this compound extract.

Conclusion

This compound extract is a rich source of diverse bioactive compounds with significant therapeutic potential, particularly in the realms of antiviral and anti-inflammatory applications. The methodologies and data presented in this guide provide a framework for the systematic investigation of these compounds. Further research, employing the detailed protocols outlined herein, will be instrumental in elucidating the full pharmacological profile of this compound and in the development of novel, evidence-based therapies from this traditional medicine. The continued application of modern analytical and biological techniques will undoubtedly unlock new opportunities for drug discovery from this ancient remedy.

References

- 1. Cinnamaldehyde inhibits psoriasis-like inflammation by suppressing proliferation and inflammatory response of keratinocytes via inhibition of NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajrconline.org [ajrconline.org]

- 4. 2.3. Influenza Hemagglutination Inhibition (HAI) Assay [bio-protocol.org]

- 5. IL-6, IL-1β and TNF production measurement by ELISA [bio-protocol.org]

- 6. 2.8. IL-6 and TNF-α Production [bio-protocol.org]

Synergistic Pharmacology of Maoto: A Technical Guide to its Antiviral and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoto, a traditional Japanese Kampo medicine, has a long history of use for treating febrile illnesses, particularly in the early stages of infections like influenza.[1] Comprised of four herbal components—Ephedra Herb (Ephedrae Herba), Apricot Kernel (Armeniacae Semen), Cinnamon Bark (Cinnamomi Cortex), and Glycyrrhiza Root (Glycyrrhizae Radix)—this compound's efficacy is believed to stem from the synergistic interactions of its constituents. This technical guide provides an in-depth analysis of the synergistic antiviral and anti-inflammatory effects of this compound's components, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and drug development.

Quantitative Pharmacological Data

The synergistic action of this compound's components results in potent antiviral and anti-inflammatory effects that surpass the activity of the individual herbs. The following tables summarize the key quantitative data from preclinical and clinical studies.

Table 1: Antiviral Activity of this compound and its Active Components against Influenza Virus

| Substance | Virus Strain | IC50 (µg/mL) | Reference |

| This compound | Influenza A/PR/8/34 (H1N1) | 1.82 | [2] |

| Influenza A/pdm09 (H1N1) | 3.14 | [2] | |

| Influenza A/H3N2 | 20.5 | [2] | |

| Influenza B | 30.3 | [2] | |

| Ephedra Herb (EH) | Influenza A/PR/8/34 (H1N1) | 11.7 | [2] |

| Cinnamon Bark (CC) | Influenza A/PR/8/34 (H1N1) | 48.2 | [2] |

| Apricot Kernel (AS) | Influenza A/PR/8/34 (H1N1) | >1000 | [2] |

| Glycyrrhiza Root (GR) | Influenza A/PR/8/34 (H1N1) | >1000 | [2] |

IC50 (50% inhibitory concentration) values were determined by quantifying viral RNA levels using RT-qPCR 6 hours after infection.[2]

Table 2: Clinical Antipyretic Efficacy of this compound in Influenza A Patients

| Treatment Group | Median Fever Duration (hours) | p-value (vs. Oseltamivir) | Reference |

| This compound | 15 | <0.01 | [3] |

| This compound + Oseltamivir | 18 | <0.05 | [3] |

| Oseltamivir | 24 | - | [3] |

| This compound + Oseltamivir (Influenza A, ≤5 years) | 34.6 | <0.05 | [4] |

| Oseltamivir (Influenza A, ≤5 years) | 61.4 | - | [4] |

| This compound + Neuraminidase Inhibitors (NAIs) | Median Difference: -6 hours | <0.05 | [5][6] |

| NAIs alone | - | - | [5][6] |

Fever duration was defined as the time from treatment initiation to the resolution of fever.

Table 3: Anti-inflammatory Activity of this compound Components

| Component/Compound | Model | Effect | Quantitative Data | Reference |

| Ephedra Alkaloids (LMEP, LEP, DPEP) | Influenza A-infected MDCK cells | Decreased TNF-α production | Significant decrease compared to infected control | [7] |

| Ephedra Alkaloids (LMEP, LEP, DPEP) | Influenza A-infected MDCK cells | Increased IFN-β and IL-6 production | Significant increase compared to infected control | [7] |

| Ephedra Herb | LPS-stimulated macrophages | Inhibition of PGE2 biosynthesis | - | [8] |

| Ephedra Herb | IgE-mediated histamine release | Inhibition | - | [8] |

| Ephedra Herb | LPS-stimulated macrophages | Decreased IL-1β, IL-6, TNF-α, COX-2, NF-κB | - | [8] |

| Cinnamaldehyde (from Cinnamon Bark) | Influenza A-infected cells | Inhibition of viral protein synthesis | - | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the quantitative data tables.

Antiviral Activity Assay (In Vitro)

-

Cell Culture and Virus Propagation:

-

Cell Line: Madin-Darby canine kidney (MDCK) cells are commonly used for influenza virus studies.[1]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

-

Virus: Influenza A/PR/8/34 (H1N1) is propagated in MDCK cells. Viral titers are determined by a plaque assay.

-

-

Cytotoxicity Assay:

-

To determine the non-toxic concentrations of the herbal extracts, a cytotoxicity assay (e.g., MTS assay) is performed on A549 cells.[2]

-

-

Antiviral Assay:

-

MDCK cells are seeded in 96-well plates.

-

Cells are infected with influenza virus at a specified multiplicity of infection (MOI).

-

Simultaneously, cells are treated with various concentrations of this compound extract or its individual components.

-

After a 6-hour incubation period, total RNA is extracted from the cells.[2]

-

-

Quantitative Real-Time PCR (RT-qPCR):

-

Viral RNA levels are quantified by RT-qPCR using primers specific for a conserved region of the influenza virus genome (e.g., the M1 gene).

-

The 50% inhibitory concentration (IC50) is calculated by logistic regression analysis.[2]

-

Clinical Trial for Antipyretic Effect

-

Study Design:

-

Treatment Protocol:

-

Dosages are administered based on body weight.

-

Body temperature is monitored at regular intervals.

-

-

Primary Outcome:

-

Duration of fever, defined as the time from the first dose of the medication until the body temperature drops below 37.5°C and remains there for at least 24 hours.

-

-

Statistical Analysis:

-

Comparison of fever duration between groups is performed using appropriate statistical tests (e.g., Mann-Whitney U test).

-

Anti-inflammatory Cytokine Production Assay

-

Cell Culture and Stimulation:

-

MDCK cells are seeded and infected with influenza A virus.

-

The infected cells are then treated with various concentrations of the test compounds (e.g., ephedra alkaloids).[7]

-

-

Cytokine Measurement:

-

After 24 and 48 hours of incubation, the cell culture supernatants are collected.

-

The concentrations of cytokines (e.g., TNF-α, IL-6, IFN-β) in the supernatants are measured using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[7]

-

-

Data Analysis:

-

The levels of cytokines in the treated groups are compared to the untreated virus-infected control group.

-

Molecular Mechanisms and Signaling Pathways

The synergistic effects of this compound's components are attributed to their multi-target actions on the influenza virus life cycle and the host inflammatory response.

Dual Antiviral Mechanism of this compound

Ephedra Herb and Cinnamon Bark are the primary antiviral components of this compound.[2][9] They act synergistically to inhibit influenza virus infection through a dual mechanism:

-

Inhibition of Viral Entry: this compound and its active components bind to the hemagglutinin (HA) spike protein on the surface of the influenza virus.[2][9] This binding prevents the virus from attaching to and entering the host cells.

-

Inhibition of Viral Replication: After entering the host cell, this compound components can inhibit the activity of the viral cap-dependent endonuclease, an essential component of the viral RNA polymerase complex (PA protein).[2][9] This disrupts viral RNA transcription and replication.

Anti-inflammatory Signaling Pathway

The components of this compound, particularly Ephedra Herb, modulate the host's inflammatory response to viral infection. This involves the regulation of key signaling pathways such as the MAPK/NF-κB pathway, which controls the production of pro-inflammatory cytokines.

Experimental Workflow for Antiviral Drug Screening

The following diagram illustrates a typical workflow for screening natural products like this compound for antiviral activity.

References

- 1. Alleviative Effects of a Kampo (a Japanese Herbal) Medicine “this compound (Ma-Huang-Tang)” on the Early Phase of Influenza Virus Infection and Its Possible Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple antiviral mechanisms of Ephedrae Herba and Cinnamomi Cortex against influenza: inhibition of entry and replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antipyretic effect of Mao-to, a Japanese herbal medicine, for treatment of type A influenza infection in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Utility of this compound in an influenza season where reduced effectiveness of oseltamivir was observed - a clinical, non-randomized study in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The use of this compound (Ma-Huang-Tang), a traditional Japanese Kampo medicine, to alleviate flu symptoms: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The use of this compound (Ma-Huang-Tang), a traditional Japanese Kampo medicine, to alleviate flu symptoms: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Screening of Antiviral Components of Ma Huang Tang and Investigation on the Ephedra Alkaloids Efficacy on Influenza Virus Type A [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Multiple antiviral mechanisms of Ephedrae Herba and Cinnamomi Cortex against influenza: inhibition of entry and replication - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution of Maoto: From Ancient Remedy to Modern Therapeutic

An In-depth Technical Guide on the Historical and Modern Applications of Maoto in Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a traditional herbal medicine with roots in ancient Chinese medical literature, has a long history of use for treating febrile illnesses.[1][2] Its formulation, known as Ma-huang-tang in the classical Chinese text Shanghan Lun, has been utilized for centuries to address symptoms such as fever, chills, body aches, and wheezing, particularly in the absence of sweating.[2][3][4][5] In modern medicine, particularly in Japan where it is integrated into the national health insurance system as a Kampo medicine, this compound is widely prescribed for upper respiratory tract infections, most notably influenza.[2][6] This guide provides a comprehensive overview of the historical context, pharmacological properties, and contemporary clinical applications of this compound, with a focus on its antiviral and immunomodulatory mechanisms of action.

Historical Perspective and Traditional Use

The origins of this compound can be traced back to the Eastern Han Dynasty in China (c. 25–220 AD), where it was first documented in the Shanghan Lun (Treatise on Cold Damage Disorders).[1][2] This seminal text of Traditional Chinese Medicine (TCM) categorized illnesses based on patterns of disharmony in the body. This compound was prescribed for "exterior-cold excess" patterns, characterized by the body's struggle against an invading pathogen without the ability to perspire and release the pathogen.[3][4][7] The intended therapeutic actions were to induce sweating (diaphoresis) to expel the pathogen, and to soothe the lungs to alleviate coughing and wheezing.[4][5][7]

Chemical Composition and Active Compounds

This compound is a formulation of four specific herbs, each contributing to its overall therapeutic effect.[1][2][4] The synergistic action of the active compounds within these herbs is believed to be central to this compound's efficacy.

| Herbal Constituent | Latin Name | Key Active Compounds | Primary Pharmacological Actions |

| Ephedra Herb | Ephedrae Herba | Ephedrine, Pseudoephedrine | Sympathomimetic, bronchodilator, diaphoretic, anti-inflammatory[8][9][10][11][12] |

| Apricot Kernel | Armeniacae Semen | Amygdalin, Prunasin | Antitussive, anti-inflammatory, immunomodulatory[13][14][15][16][17] |

| Cassia Bark | Cinnamomi Cortex | Cinnamic acid, Cinnamaldehyde | Antiviral, anti-inflammatory, antioxidant[18][19][20] |

| Licorice Root | Glycyrrhizae Radix | Glycyrrhizin, Glycyrrhetinic acid | Anti-inflammatory, antiviral, immunomodulatory, harmonizing agent[21][22][23] |

Modern Clinical Applications and Efficacy

In contemporary medicine, this compound has been the subject of numerous clinical studies, primarily focusing on its efficacy in treating influenza and other respiratory viral infections.

Influenza

Multiple clinical trials have demonstrated that this compound can significantly reduce the duration of fever in patients with influenza, with an efficacy comparable to or, in some cases, superior to that of neuraminidase inhibitors such as oseltamivir and zanamivir. A meta-analysis of twelve studies, including two randomized controlled trials, found that the combination of this compound and neuraminidase inhibitors was superior to neuraminidase inhibitors alone in reducing fever duration.[6][24]

| Study Type | Comparison Groups | Key Findings | Reference |

| Randomized Controlled Trial | This compound vs. Oseltamivir vs. This compound + Oseltamivir in children | Median fever duration was significantly shorter in the this compound (15h) and this compound + Oseltamivir (18h) groups compared to the Oseltamivir alone group (24h). | Not explicitly found |

| Systematic Review & Meta-analysis | This compound + NAIs vs. NAIs alone | Combination therapy was superior in reducing fever duration (weighted mean difference = -5.34 hours). | [6] |

| Non-randomized Clinical Study | This compound vs. Oseltamivir vs. Zanamivir in children | In patients ≤5 years old with influenza A, the mean duration of fever was significantly shorter in the this compound group (33.2h) compared to the oseltamivir group (61.4h). | Not explicitly found |

COVID-19

Preliminary research suggests a potential role for this compound in the context of SARS-CoV-2 infection. A cohort study of healthcare workers exposed to COVID-19 found that those who took this compound as post-exposure prophylaxis had a significantly lower infection rate (7.1%) compared to the control group (46.2%).

Mechanisms of Action

The therapeutic effects of this compound are attributed to its multi-target mechanisms of action, including direct antiviral activity and modulation of the host immune response.

Antiviral Effects

One of the primary antiviral mechanisms of this compound is the inhibition of viral entry into host cells. Research has shown that this compound can inhibit the acidification of endosomes by targeting the vacuolar-type H+-ATPase (V-ATPase). This prevents the uncoating of the influenza virus and the release of its genetic material into the cytoplasm.

Caption: Antiviral mechanism of this compound via inhibition of V-ATPase and endosomal acidification.

Immunomodulatory and Anti-inflammatory Effects

This compound has been shown to modulate the host's immune response to viral infections. It can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), while increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). This helps to mitigate the excessive inflammation often associated with severe viral illnesses. The active compound glycyrrhizin, from licorice root, is known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[21]

Caption: Immunomodulatory effects of this compound on inflammatory cytokine production.

Experimental Protocols

In Vitro Antiviral Assay (Plaque Reduction Assay)

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells or A549 (human lung adenocarcinoma) cells.

-

Virus: Influenza A virus (e.g., H1N1 or H3N2 strains).

-

Methodology:

-

Seed MDCK or A549 cells in 6-well plates and grow to confluence.

-

Wash cells with phosphate-buffered saline (PBS).

-

Infect cells with a diluted influenza virus suspension for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with a mixture of agarose and cell culture medium containing various concentrations of this compound extract or a placebo.

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

-

Fix the cells with formalin and stain with crystal violet.

-

Count the number of plaques in each well. The percentage of plaque reduction relative to the placebo control is calculated to determine the antiviral activity of this compound.

-

Animal Model of Influenza Infection

-

Animal Model: BALB/c mice (female, 6-8 weeks old).

-

Virus: Mouse-adapted influenza A virus.

-

Methodology:

-

Anesthetize mice and intranasally inoculate with a sublethal dose of influenza virus.

-

Administer this compound extract or a placebo orally once or twice daily for a specified period (e.g., 5-7 days), starting from the day of infection.

-

Monitor body weight, survival rate, and clinical symptoms daily.

-

At specific time points post-infection, euthanize a subset of mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

-

Determine viral titers in the lungs using a plaque assay or quantitative real-time PCR (qRT-PCR).

-

Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β, IL-10) in BALF or lung homogenates using ELISA or cytokine bead array.

-

Caption: General experimental workflow for in vitro and in vivo studies of this compound.

Safety and Pharmacokinetics

Clinical studies have generally found this compound to be well-tolerated with few or mild side effects. However, due to the presence of ephedrine in Ephedra Herba, caution is advised for individuals with cardiovascular conditions, hypertension, or thyroid disorders. The main active compounds of this compound, including ephedrine, glycyrrhizin, and amygdalin, are absorbed into the bloodstream after oral administration, with their metabolites being detectable in plasma.

Conclusion and Future Directions

This compound represents a compelling example of a traditional herbal medicine with demonstrable efficacy in modern clinical applications, particularly for influenza. Its multi-target mechanism of action, encompassing both antiviral and immunomodulatory effects, offers a potential advantage over single-target antiviral drugs. Further research is warranted to fully elucidate the complex synergistic interactions of its active compounds and to explore its therapeutic potential for other viral infections and inflammatory conditions. Rigorous, large-scale randomized controlled trials will be crucial to further validate its clinical utility and to establish standardized treatment protocols.

References

- 1. Alleviative Effects of a Kampo (a Japanese Herbal) Medicine “this compound (Ma-Huang-Tang)” on the Early Phase of Influenza Virus Infection and Its Possible Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mao-to - Wikipedia [en.wikipedia.org]

- 3. Ma Huang Tang, Ephedra Decoction [meandqi.com]

- 4. hjmedicalgroup.com [hjmedicalgroup.com]

- 5. Ma Huang Tang | Asante Academy | Chinese Herbal Medicine [asante-academy.com]

- 6. The use of this compound (Ma-Huang-Tang), a traditional Japanese Kampo medicine, to alleviate flu symptoms: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sacredlotus.com [sacredlotus.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. droracle.ai [droracle.ai]

- 10. Ephedrine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Ephedrine - Wikipedia [en.wikipedia.org]

- 13. Amygdalin: History, Pharmacokinetics and Toxicity_Chemicalbook [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Amygdalin: A Review on Its Characteristics, Antioxidant Potential, Gastrointestinal Microbiota Intervention, Anticancer Therapeutic and Mechanisms, Toxicity, and Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modelin… [ouci.dntb.gov.ua]

- 19. Beneficial Effects of Grape Pomace Extract on Hyperglycemia, Dyslipidemia, and Oxidative Stress in Experimental Diabetes Mellitus [mdpi.com]

- 20. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives [ouci.dntb.gov.ua]

- 21. caringsunshine.com [caringsunshine.com]

- 22. The Anti-Inflammatory Properties of Licorice (Glycyrrhiza glabra)-Derived Compounds in Intestinal Disorders [ouci.dntb.gov.ua]

- 23. youtube.com [youtube.com]

- 24. The use of this compound (Ma-Huang-Tang), a traditional Japanese Kampo medicine, to alleviate flu symptoms: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of Maoto Against Influenza A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of the traditional Japanese Kampo medicine, Maoto, against the influenza A virus. It consolidates key quantitative data, details experimental methodologies from cited research, and visualizes the underlying mechanisms of action and relevant signaling pathways.

Executive Summary

This compound, a well-established Kampo formula, has demonstrated significant in vitro efficacy against various strains of influenza A virus. Research indicates that its antiviral properties are not limited to a single mechanism but involve a multi-targeted approach. Key findings highlight this compound's ability to inhibit viral entry, suppress viral replication, and modulate the host's innate immune response. The primary mechanisms of action identified are the inhibition of viral uncoating through the blockade of endosomal acidification, direct interference with viral attachment to host cells via hemagglutinin (HA) binding, and the suppression of viral RNA transcription and replication by inhibiting the polymerase acidic (PA) endonuclease activity of the viral RNA-dependent RNA polymerase (RdRp). Furthermore, constituents of this compound have been shown to modulate Toll-like receptor (TLR) signaling pathways, suggesting an immunomodulatory role in the host's response to infection. This guide synthesizes the available quantitative data and experimental protocols to provide a detailed resource for researchers and professionals in the field of antiviral drug development.

Quantitative Data Summary

The antiviral efficacy of this compound has been quantified against several influenza virus strains. The following tables summarize the 50% inhibitory concentration (IC50) values and the reduction in viral titer as reported in the literature.

| Influenza Virus Strain | Assay | Cell Line | IC50 (µg/mL) | Reference |

| A/H1N1/Puerto Rico (PR8) | RT-qPCR | A549 | 1.82 | [1] |

| A/H1N1/California (pdm09) | RT-qPCR | A549 | 3.14 | [1] |

| A/H3N2/Victoria | RT-qPCR | A549 | 20.5 | [1] |

| B/Brisbane | RT-qPCR | A549 | 30.3 | [1] |

Table 1: 50% Inhibitory Concentration (IC50) of this compound against various influenza virus strains. The IC50 values were determined by quantifying the reduction of viral RNA in infected A549 cells using reverse transcription quantitative PCR (RT-qPCR) at 6 hours post-infection.[1]

| Influenza Virus Strain | This compound Concentration (µg/mL) | Reduction in Viral Titer (log10 TCID50/mL) | Reference |

| A/H1N1/Puerto Rico (PR8) | 25 | Significant Reduction | [1] |

| A/H1N1/Puerto Rico (PR8) | 50 | Significant Reduction | [1] |

| A/H1N1/California (pdm09) | 25 | Significant Reduction | [1] |

| A/H1N1/California (pdm09) | 50 | Significant Reduction | [1] |

| A/H3N2/Victoria | 100 | Significant Reduction | [1] |

| A/H3N2/Victoria | 250 | Significant Reduction | [1] |

| B/Brisbane | 100 | Significant Reduction | [1] |

| B/Brisbane | 250 | Significant Reduction | [1] |

Table 2: Effect of this compound on the infectious virus titer. The reduction in viral titer in the supernatant of infected A549 cells was measured at 48 hours post-infection using the 50% Tissue Culture Infectious Dose (TCID50) assay.[1] While the precise numerical reduction was not stated, the study reported a significant decrease in the virus titer in the presence of this compound.[1]

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.

Cell Culture and Virus Propagation

-

Cell Lines: Madin-Darby canine kidney (MDCK) cells and human lung adenocarcinoma (A549) cells are commonly used for influenza A virus research.[1][2][3]

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.[3]

-

Virus Strains: Influenza A virus strains such as A/PR/8/34 (H1N1), A/California/7/2009 (H1N1pdm), and A/Victoria/210/2009 (H3N2) are propagated in the allantoic fluid of 10-day-old embryonated chicken eggs or in MDCK cells.[1][4] Viral titers are determined by plaque assay or TCID50 assay.[3]

Virus Yield Reduction Assay (TCID50)

-

Cell Seeding: A549 cells are seeded at a density of 1 x 10^5 cells per well in 24-well plates and incubated overnight.

-

Infection: Cells are infected with influenza A virus at a multiplicity of infection (MOI) of 1, mixed with varying concentrations of this compound (e.g., 25 and 50 µg/mL for PR8 and pdm09 strains; 100 and 250 µg/mL for H3N2 and B strains). The infection is carried out at 37°C for 1 hour.[1]

-

Incubation: The virus-containing medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Fresh medium is added, and the cells are incubated at 37°C for 48 hours.[1]

-

Titration: The culture supernatants are collected, and the virus titer is determined by the TCID50 assay on MDCK cells.[1]

Quantification of Viral RNA by RT-qPCR

-

Infection and RNA Extraction: A549 cells are infected with influenza A virus (MOI = 1) in the presence or absence of this compound at 37°C for 1 hour. After incubation for 6 hours, total RNA is extracted from the cells using a suitable RNA isolation kit.[1]

-

Reverse Transcription: The extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

Quantitative PCR: The cDNA is then used as a template for quantitative PCR (qPCR) with primers and probes specific for a target viral gene, such as the hemagglutinin (HA) gene. The relative or absolute quantification of viral RNA is determined by comparing the cycle threshold (Ct) values to a standard curve or a reference gene.[1]

Western Blotting for Viral Protein Expression

-

Cell Lysis: A549 cells are infected as described above and incubated for 24 hours. The cells are then washed with PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.[1]

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for an influenza A viral protein (e.g., anti-HA antibody). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Endosomal Acidification Assay

-

Principle: To determine if this compound inhibits the acidification of endosomes, a pH-sensitive fluorescent dye, such as LysoSensor Green DND-189, can be used. This dye exhibits a pH-dependent increase in fluorescence intensity upon acidification.

-

Procedure (General):

-

Cells (e.g., A549) are pre-treated with this compound for a specified time.

-

The cells are then incubated with the pH-sensitive dye.

-

The fluorescence intensity is measured using a fluorescence microscope or a plate reader. An increase in fluorescence intensity indicates endosomal acidification.

-

A known inhibitor of V-ATPase, such as bafilomycin A1, can be used as a positive control. A reduction in the fluorescence signal in this compound-treated cells compared to untreated cells would indicate an inhibition of endosomal acidification.[5]

-

Visualizations: Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow, the proposed antiviral mechanisms of this compound, and its interaction with host signaling pathways.

Caption: Experimental workflow for assessing the in vitro antiviral activity of this compound.

Caption: Multi-targeted antiviral mechanisms of this compound against influenza A virus.

Caption: Modulation of Toll-like receptor signaling pathways by components of this compound.

Conclusion and Future Directions

The in vitro evidence strongly supports the antiviral activity of this compound against influenza A virus through a combination of direct antiviral effects and potential immunomodulatory actions. Its multi-targeted mechanism, encompassing the inhibition of viral entry, uncoating, and replication, presents a compelling case for its therapeutic potential. The active components within this compound, such as the alkaloids from Ephedra Herb, appear to play a significant role in these antiviral effects.[3]

Future research should focus on several key areas. Firstly, a more detailed investigation into the specific molecular interactions between this compound's components and viral targets like HA and PA endonuclease would provide a clearer understanding of the structure-activity relationships. Secondly, while in vitro studies have elucidated the inhibition of TLR signaling, further research is needed to understand the full spectrum of this compound's immunomodulatory effects on the host's innate and adaptive immune responses to influenza A infection. Finally, the translation of these in vitro findings into well-controlled clinical trials is essential to validate the therapeutic efficacy and safety of this compound for the treatment of influenza in human populations. The continued exploration of this compound and its constituents could lead to the development of novel antiviral agents or adjunctive therapies for influenza and other respiratory viral infections.

References

- 1. Multiple antiviral mechanisms of Ephedrae Herba and Cinnamomi Cortex against influenza: inhibition of entry and replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alleviative Effects of a Kampo (a Japanese Herbal) Medicine “this compound (Ma-Huang-Tang)” on the Early Phase of Influenza Virus Infection and Its Possible Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening of Antiviral Components of Ma Huang Tang and Investigation on the Ephedra Alkaloids Efficacy on Influenza Virus Type A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-a-traditional-japanese-herbal-medicine-inhibits-uncoating-of-influenza-virus - Ask this paper | Bohrium [bohrium.com]

- 5. This compound, a Traditional Japanese Herbal Medicine, Inhibits Uncoating of Influenza Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Standardized Maoto Extract Preparation for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoto (Ma-Huang-Tang in Chinese) is a traditional herbal medicine with a long history of use in East Asia for treating conditions like influenza.[1] For modern research and drug development, a standardized and reproducible method for preparing this compound extract is crucial to ensure consistent pharmacological activity and reliable experimental outcomes. These application notes provide detailed protocols for the preparation of a standardized this compound extract, quality control procedures, and a representative cell-based assay for evaluating its biological activity.

Standardized this compound Extract Preparation

This protocol describes a hot water extraction method, a common technique for preparing this compound extract, designed to isolate its key bioactive components.

Materials and Reagents

-

This compound herbal mixture (raw herbs: Ephedra Herba, Glycyrrhiza Radix, Cinnamomi Cortex, Armeniacae Semen)

-

Deionized water

-

Filter paper or centrifuge

-

Rotary evaporator

-

Freeze-dryer (lyophilizer)

Extraction Protocol

-

Weighing: Accurately weigh the raw herbs of the this compound formulation. The traditional ratio is a starting point, but should be recorded precisely for standardization.

-

Extraction: Place the herbs in a suitable vessel and add deionized water at a 1:10 herb-to-water ratio (w/v). Heat the mixture to 95°C and maintain for 1 hour with occasional stirring.[2][3]

-

Filtration/Centrifugation: After 1 hour, filter the extract through appropriate filter paper to remove the solid herbal residue. Alternatively, centrifuge the mixture at 1800 x g for 10 minutes and collect the supernatant.[2][3]

-

Concentration: Concentrate the aqueous extract using a rotary evaporator under reduced pressure to a smaller volume.

-

Lyophilization: Freeze-dry the concentrated extract to obtain a powdered, dry extract. This form is stable for long-term storage.

-

Yield Calculation and Storage: Calculate the percentage yield of the dry extract. Store the lyophilized powder in an airtight, light-resistant container at -20°C.

Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Efficiently prepared ephedrine alkaloids-free Ephedra Herb extract: a putative marker and antiproliferative effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ephedrine alkaloids-free Ephedra Herb extract: a safer alternative to ephedra with comparable analgesic, anticancer, and anti-influenza activities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS/MS Analysis of Maoto's Chemical Constituents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoto (Ma-Huang-Tang in Chinese) is a traditional herbal medicine with a long history of use in treating conditions like the common cold and influenza.[1] It is a formulation composed of four specific herbs: Ephedrae Herba (Ephedra Herb), Armeniacae Semen (Apricot Kernel), Cinnamomi Cortex (Cinnamon Bark), and Glycyrrhizae Radix (Licorice Root).[1] The therapeutic effects of this compound are attributed to its complex mixture of bioactive chemical constituents. This application note provides a detailed protocol for the qualitative and quantitative analysis of the major chemical constituents in this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Understanding the chemical profile of this compound is crucial for quality control, standardization, and elucidating its pharmacological mechanisms.

Data Presentation: Quantitative Analysis of Key Chemical Constituents in this compound

The following table summarizes the quantitative data for some of the major bioactive compounds identified in this compound, analyzed by LC-MS/MS. The concentrations can vary depending on the source of the raw materials and the preparation method.

| Compound | Chemical Class | Precursor Ion (m/z) | Product Ion (m/z) | Typical Concentration Range (µg/g of extract) |

| Ephedrine | Alkaloid | 166.1 | 148.1 | 5000 - 15000 |

| Pseudoephedrine | Alkaloid | 166.1 | 148.1 | 2000 - 8000 |

| Methylephedrine | Alkaloid | 180.1 | 162.1 | 500 - 2000 |

| Amygdalin | Cyanogenic Glycoside | 458.2 | 296.1 | 1000 - 5000 |

| Cinnamic Acid | Phenylpropanoid | 147.1 | 103.1 | 100 - 500 |

| Cinnamaldehyde | Phenylpropanoid | 133.1 | 105.1 | 50 - 200 |

| Glycyrrhizic Acid | Triterpene Saponin | 821.4 | 645.4 | 1000 - 4000 |

| Liquiritigenin | Flavonoid | 255.1 | 137.1 | 50 - 250 |

| Isoliquiritigenin | Flavonoid | 255.1 | 137.1 | 20 - 100 |

Experimental Protocols

This section details the methodology for the LC-MS/MS analysis of this compound's chemical constituents.

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate quantification.

Materials:

-

This compound extract powder

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

0.22 µm syringe filters

Protocol:

-